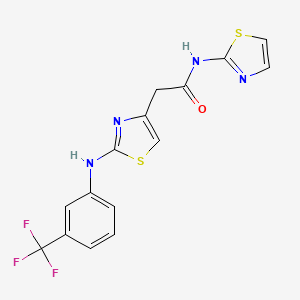

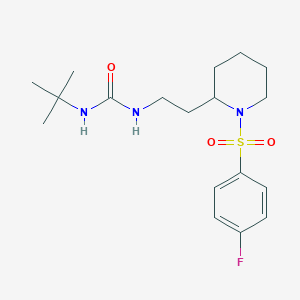

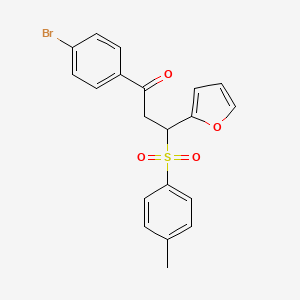

![molecular formula C6H8BrN3 B2680170 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine CAS No. 2460757-68-8](/img/structure/B2680170.png)

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

There are some related compounds that have been synthesized. For instance, a set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold has been synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Applications De Recherche Scientifique

Synthesis of Potential Anticancer Agents

One study focuses on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, highlighting their significance as mitotic inhibitors with antitumor activity in mice. The research demonstrates the development of synthetic routes for congeners of these compounds, indicating the relevance of pyrazolo[1,5-b]pyridazine structures in medicinal chemistry for cancer treatment (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).

Antiproliferative Agents Synthesis

Another research effort illustrates the utility of coumarin derivatives in synthesizing heterocycles with potential antiproliferative activity. This study, involving compounds related to pyrazolo[1,5-a]pyrimidine, indicates the broad utility of brominated compounds in creating molecules that exhibit promising activity against cancer cell lines, such as liver carcinoma (S. M. Gomha, Yasser H. Zaki, & A. Abdelhamid, 2015).

Exploration of Energetic Materials

The synthesis and evaluation of nitrogen-rich tetrazolo[1,5-b]pyridazine-containing molecules for explosives demonstrate the chemical's utility in designing high-performance energetic materials. These compounds, due to their outstanding detonation performance and initiating ability, showcase the versatility of brominated pyrazolo[1,5-b]pyridazine derivatives in fields beyond biomedical applications (Wei Huang, Yongxing Tang, Gregory H. Imler, D. Parrish, & J. Shreeve, 2020).

Antimicrobial and Antiproliferative Copper(II) Complexes

Research into mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes has unveiled compounds with significant antiproliferative effects against human tumor cell lines. These findings underscore the potential of pyrazolo[1,5-b]pyridazine derivatives in the development of new therapeutic agents targeting cancer and possibly other diseases (Manas Sutradhar, Rajeshwari, Tannistha Roy Barman, A. R. Fernandes, Fabiana Paradinha, C. Roma-Rodrigues, M. F. C. Guedes da Silva, & A. Pombeiro, 2017).

Propriétés

IUPAC Name |

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-5-4-9-10-6(5)2-1-3-8-10/h4,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGBEGLWYLAWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2NC1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

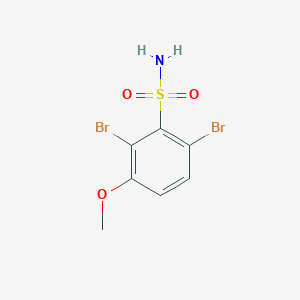

![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)

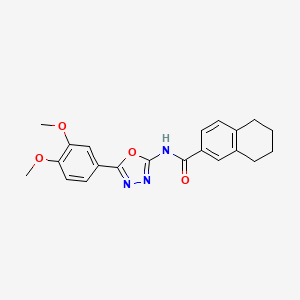

![8-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2680102.png)

![Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2680104.png)

![7-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2680106.png)

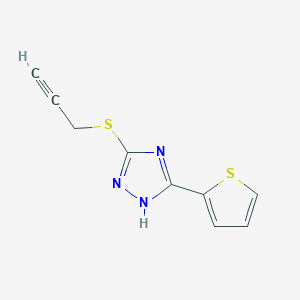

![3-allyl-2-((2-oxo-2-(4-(1-phenyl-1H-tetrazol-5-yl)piperazin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2680110.png)